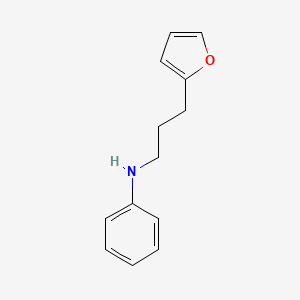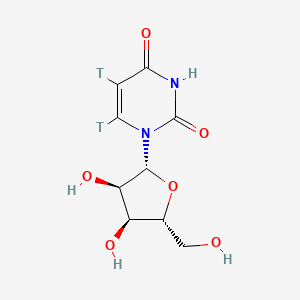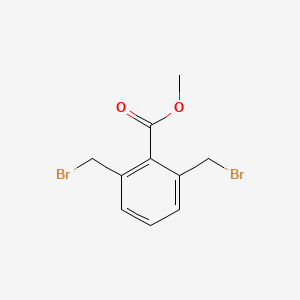
Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of benzoic acid, where two bromomethyl groups are attached to the 2 and 6 positions of the benzene ring, and the carboxylic acid group is esterified with a methyl group
Vorbereitungsmethoden
The synthesis of benzoic acid, 2,6-bis(bromomethyl)-, methyl ester typically involves the bromination of methyl benzoate followed by further functionalization. One common method includes the bromination of methyl benzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of benzoic acid, 2,6-bis(bromomethyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The ester group can undergo hydrolysis to release benzoic acid, which can further interact with biological pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester can be compared with other similar compounds, such as:
Benzoic acid, 2,6-bis(methoxymethyl)-, methyl ester: This compound has methoxymethyl groups instead of bromomethyl groups, leading to different reactivity and applications.
Benzoic acid, 2,6-dimethyl-, methyl ester: This compound has methyl groups instead of bromomethyl groups, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its bromomethyl groups, which provide specific reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
56263-51-5 |
|---|---|
Molekularformel |
C10H10Br2O2 |
Molekulargewicht |
321.99 g/mol |
IUPAC-Name |
methyl 2,6-bis(bromomethyl)benzoate |
InChI |
InChI=1S/C10H10Br2O2/c1-14-10(13)9-7(5-11)3-2-4-8(9)6-12/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
LESPRDFKPBRKDV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC=C1CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Stannane, [(4-methylphenyl)thio]triphenyl-](/img/structure/B14628590.png)
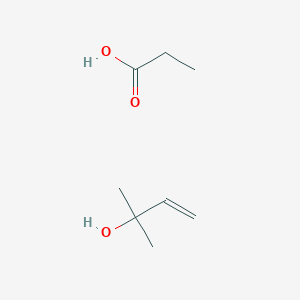
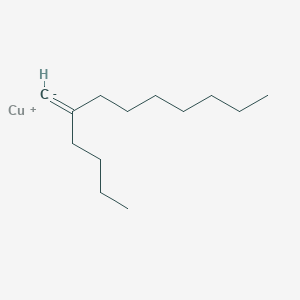
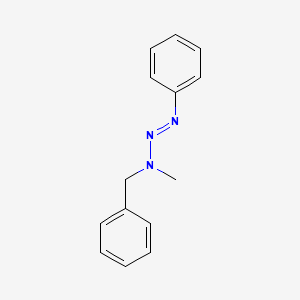
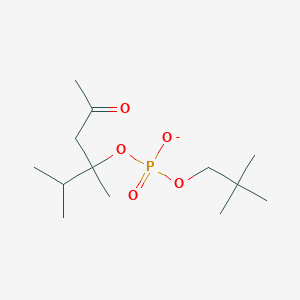
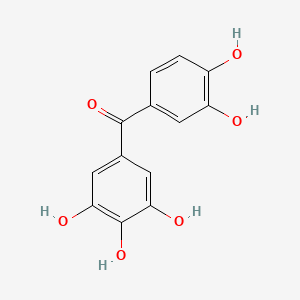
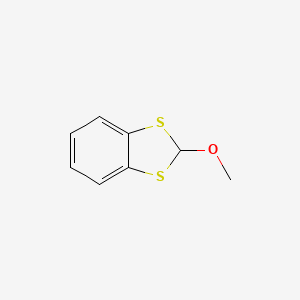
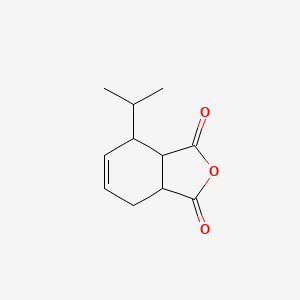
![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)

